Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester
Description
This compound is a carbamate ester characterized by a tert-butyl (1,1-dimethylethyl) group and a chiral (1R)-2-hydroxy-1,2-dimethylpropyl substituent. Its stereochemistry and functional groups (hydroxy, carbamate) are critical for biological activity and synthetic utility .
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(10(5,6)13)11-8(12)14-9(2,3)4/h7,13H,1-6H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFLGNSQZRBCS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Chiral Amines
The synthesis begins with the preparation of the chiral amine precursor, (2R)-3-methylbutan-2-amine. In a protocol adapted from HIV protease inhibitor syntheses, (S)-3-tert-butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutane undergoes NaBH₄ reduction followed by hydrogenation to yield tert-butyl (2S,3R)-4-amino-3-hydroxy-1-phenylbutane-2-yl carbamate. While this intermediate differs structurally, the methodology informs the reductive amination strategy for analogous chiral amines.
Key conditions:
Carbamate Formation via Activated Carbonyl Intermediates
The chiral amine is converted to the target carbamate using tert-butyl chloroformate (Boc₂O) or carbonyldiimidazole (CDI)-mediated activation. A 2012 study demonstrated CDI’s efficacy in coupling N-tert-butoxycarbonyl-L-phenylalanine with nitromethane derivatives:
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Activation : CDI (1.45 mol) reacts with Boc-protected phenylalanine in dichloromethane at 0–5°C for 2 hours.
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Nucleophilic Attack : Potassium tert-butoxide (1.45 mol) in THF facilitates nucleophilic substitution with nitromethane (1.7 mol), yielding the carbamate after 1 hour at 35–40°C.
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Workup : Washing with 20% KHSO₄ and hexane recrystallization affords the product in 92% yield (m.p. 111°C).
Analytical Validation :
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IR : 1740 cm⁻¹ (C=O stretch), 1690 cm⁻¹ (carbamate N–H bend).
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¹³C NMR : 79.5 ppm (tert-butyl C), 54.5 ppm (chiral center).
Grignard Reaction Followed by Boc Protection
Synthesis of Chiral Alcohol Intermediate
A 2013 protocol describes the preparation of (R)-tert-butyl (3-hydroxy-3-methylbutan-2-yl)carbamate via Grignard addition:
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Methyl Ester Formation : (R)-methyl 2-((tert-butoxycarbonyl)amino)propanoate reacts with MeMgBr (5 equiv) in THF at 0°C to room temperature.
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Quenching : Saturated NH₄Cl solution extracts the product, yielding 63% after silica chromatography.
Conditions :
Boc Protection of the Amine
The alcohol intermediate undergoes Boc protection using Boc₂O in dichloromethane with triethylamine (3 equiv):
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Reaction : Boc₂O (1.2 equiv) added to the amine in CH₂Cl₂ at 0°C.
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Workup : Citric acid wash and Na₂SO₄ drying yield the Boc-protected carbamate.
Yield : 88% after rotary evaporation.
Acidic Deprotection and Final Product Isolation
Trifluoroacetic Acid (TFA)-Mediated Deprotection
To isolate the free amine for subsequent reactions, the Boc group is removed using TFA:
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Reaction : (R)-tert-butyl (3-hydroxy-3-methylbutan-2-yl)carbamate (1 equiv) in CH₂Cl₂ (0.1 M) treated with TFA (0.2 M) at 0°C for 1 hour.
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Isolation : Rotary evaporation yields the TFA salt, used directly in further syntheses.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Carbamate Bond Formation
The Boc group’s introduction relies on nucleophilic attack by the amine on the activated carbonyl (e.g., CDI-Boc intermediate). Steric hindrance from the tert-butyl group ensures regioselectivity, while chiral centers are preserved via low-temperature reactions.
Stereochemical Control
Grignard additions to chiral esters proceed with retention of configuration due to chelation-controlled transition states. This explains the high enantiomeric excess (>98%) observed in ¹H NMR analyses.
Industrial and Scalability Considerations
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Cost Efficiency : CDI-mediated activation reduces side reactions but requires anhydrous conditions, increasing production costs.
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Scalability : The Grignard method’s moderate yields (63%) may limit large-scale applications compared to reductive amination (90%).
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Green Chemistry : Solvent-free Boc protection remains an unmet challenge; THF and CH₂Cl₂ dominate industrial workflows .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .
Scientific Research Applications
Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Analogues
a. Carbamic Acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl Ester
- Structure: Differs in the phenylmethyl group and (2-methylpropyl)amino substituent.
- Application : Key intermediate in HIV protease inhibitor Amprenavir. Stereoselective synthesis via NaBH₄ reduction and hydrogenation achieves >99% chiral purity .
- Comparison: The target compound lacks the phenylmethyl and amino groups but shares the tert-butyl carbamate and hydroxypropyl backbone, highlighting the role of substituents in therapeutic targeting .
b. N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamic Acid 1,1-dimethylethyl Ester
- Synthesis : Prepared via stereoselective reduction of a nitroketone using NaBH₄ in alcohol/halogenated solvents (>78% yield, >99% ee).
- Comparison : Both compounds utilize tert-butyl carbamate protection and hydroxy groups, but the nitro substituent in this analogue introduces distinct reactivity for further functionalization .
c. Carbamic Acid, (1-methylcyclopropyl)-, 1,1-dimethylethyl Ester
- Structure : Features a methylcyclopropyl group instead of hydroxypropyl.
- Properties: Molecular formula C₉H₁₇NO₂ (MW 171.24). Lacks polar hydroxy groups, likely altering solubility and metabolic stability compared to the target compound .
Physicochemical Properties
While direct data on the target compound are unavailable, analogous carbamates provide insights:
Biological Activity
Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester (CAS No. 449811-20-5) is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H21NO3
- Molecular Weight : 203.28 g/mol
- Structural Characteristics : The compound features a carbamate functional group, which is known for its role in various biological processes, particularly in enzyme inhibition.
The biological activity of carbamates often revolves around their ability to inhibit cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease (AD).
Key Findings on Mechanism:
- Inhibition of Cholinesterases : Research indicates that carbamates can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is significant for developing treatments for AD .
- Covalent Bond Formation : The mechanism involves the formation of a covalent bond between the carbamate group and the catalytic serine residue in cholinesterases, leading to prolonged enzyme inhibition .
1. Cognitive Enhancement
Carbamic acid derivatives have been explored for their potential to improve cognitive function in neurodegenerative diseases. Studies have shown that certain biscarbamates exhibit significantly higher potency as BChE inhibitors compared to established drugs like rivastigmine .
2. Neuroprotective Effects
The ability of carbamates to cross the blood-brain barrier (BBB) suggests their potential neuroprotective effects. This property is crucial for treating central nervous system disorders .
3. Cytotoxicity and Safety Profile
The cytotoxic profile of carbamates is an essential consideration in their development as therapeutic agents. Studies have evaluated the safety and toxicity levels associated with various carbamate compounds, indicating a need for careful assessment during drug development .
Case Studies and Research Findings
Q & A
Q. What laboratory safety protocols are critical when handling this compound?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) under GHS classification . Researchers must:
- Use chemical-resistant gloves (e.g., nitrile) and full-face protection to prevent skin/eye contact.
- Employ local exhaust ventilation to minimize inhalation of dust or aerosols.
- Store in sealed containers at room temperature without specific humidity restrictions.
- In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention for persistent symptoms .
Q. What analytical methods are recommended for characterizing this compound’s purity and stereochemistry?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via coupling constants and splitting patterns in - and -NMR spectra .
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (e.e.) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validate molecular weight and detect impurities at trace levels .
Q. How is this compound synthesized, and what are the yield-limiting steps?
A stereoselective synthesis involves:
- Asymmetric Reduction : Sodium borohydride reduces a nitroketone precursor in an alcohol/halogenated solvent mixture at −15°C to 0°C, achieving >78% yield and >99% chiral purity .
- Biocatalytic Reduction : Rhodococcus erythropolis SC 13845 converts a ketone intermediate to the (1S,2R)-alcohol with 95% yield, 98.2% diastereomeric purity, and 99.4% e.e. at 10 g/L substrate input .
Yield limitations arise from side reactions (e.g., over-reduction) or enzyme inhibition at higher substrate concentrations.
Advanced Research Questions
Q. How can biocatalytic processes be optimized for industrial-scale synthesis of this chiral intermediate?
Strategies include:
- Strain Engineering : Mutagenesis of Rhodococcus spp. to enhance enzyme activity and substrate tolerance. For example, mutant strains achieved >90% yield with improved diastereoselectivity .
- Fed-Batch Fermentation : Maintain substrate concentration below inhibitory thresholds (e.g., <15 g/L) while monitoring dissolved oxygen and pH.
- Immobilization : Encapsulate cells or enzymes in alginate beads to improve reusability and stability over multiple reaction cycles .
Q. What structural features contribute to its role as a key intermediate in HIV protease inhibitors like Atazanavir?
The (1S,2R)-stereochemistry and tert-butoxycarbonyl (Boc) group are critical:
- Stereochemical Alignment : The hydroxyl and carbamate groups align with the protease’s active site, enabling hydrogen bonding and hydrophobic interactions .
- Boc Protection : Enhances solubility in organic solvents during subsequent coupling reactions and prevents racemization .
Modifications to the cyclopropane or ester moieties reduce binding affinity, as shown in molecular docking studies .
Q. How do conflicting toxicity data (e.g., acute vs. chronic exposure) impact risk assessment in laboratory settings?
Discrepancies arise due to limited ecotoxicological data and undefined decomposition products . Mitigation strategies:
- Tiered Testing : Prioritize acute toxicity assays (e.g., OECD 423 for oral toxicity) followed by subchronic studies if exposure is prolonged.
- Decomposition Analysis : Use thermogravimetric analysis (TGA) and GC-MS to identify hazardous byproducts (e.g., NOx, CO) under heating or acidic conditions .
Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?
- Density Functional Theory (DFT) : Calculate hydrolysis activation energies of the carbamate bond. At pH < 3, protonation of the carbonyl oxygen accelerates degradation.
- Molecular Dynamics (MD) : Simulate Boc group rotation barriers to assess conformational stability in aqueous vs. organic solvents .
Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
